Mcl-1 inhibitor 14

MCL-1 binding affinity TR-FRET assay Ki comparison

Standard MCL-1 inhibitors often suffer from weak cellular potency or metabolic instability, complicating apoptosis studies. Mcl-1 inhibitor 14 ((Ra)-10) solves this with exceptional binding and cellular activity. - **Target Engagement**: Ki = 0.018 nM (Tb-MCL-1 HTRF); disrupts MCL-1:Bim interaction. - **Cellular Potency**: MOLP-8 AC50 = 14 nM; 5.4x more potent than analog (Ra)-15. - **ADME Profile**: Human CLint = 48 μL/min/mg; low CYP2C8 inhibition (IC50 = 9.6 μM). - **Supply**: Validated batch; ideal for MM cell line studies & SAR benchmarking.

Molecular Formula C39H41ClFN5O5S
Molecular Weight 746.3 g/mol
Cat. No. B12382526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 inhibitor 14
Molecular FormulaC39H41ClFN5O5S
Molecular Weight746.3 g/mol
Structural Identifiers
SMILESCN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)C)Cl)N(N=C3COCCOC)C
InChIInChI=1S/C39H41ClFN5O5S/c1-44-36-30-11-12-32(40)35(36)37-31(33(43-46(37)3)20-50-15-14-49-4)22-52-21-26-19-27(45(2)42-26)9-7-23-16-24-18-25(41)8-10-28(24)34(17-23)51-13-5-6-29(30)38(44)39(47)48/h8,10-12,16-19H,5-7,9,13-15,20-22H2,1-4H3,(H,47,48)
InChIKeyQJXIDXIADATUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl-1 inhibitor 14 (Ra-10) Overview


Mcl-1 inhibitor 14 (also designated Compound (Ra)-10) is a macrocyclic small-molecule antagonist of the anti-apoptotic BCL-2 family protein myeloid cell leukemia-1 (MCL-1). It was developed through a structure-guided medicinal chemistry program aimed at optimizing both biochemical affinity and cellular efficacy while improving physiochemical properties [1]. The compound exhibits sub-nanomolar binding affinity for human MCL-1 in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, with a reported inhibition constant (Ki) of 0.018 nM [1]. Its molecular formula is C₃₉H₄₁ClFN₅O₅S, and its molecular weight is 746.29 g/mol . Mcl-1 inhibitor 14 is intended solely for research use in preclinical studies of MCL-1-dependent cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and other hematologic malignancies where MCL-1 overexpression drives therapeutic resistance and disease progression.

Target Engagement High-affinity MCL-1 probe for Bim-disruption assays
Scaffold Macrocyclic carbon-linked pyrazole with reported cellular potency
Cellular Model Supports apoptosis induction studies in MCL-1-dependent cancer models

Why Mcl-1 inhibitor 14 Is Irreplaceable


Despite sharing a common target, MCL-1 inhibitors exhibit profound differences in biochemical potency, cellular activity, selectivity over other BCL-2 family proteins, and drug metabolism and pharmacokinetic (DMPK) profiles. Even closely related macrocyclic analogs within the same chemical series can display >5-fold variation in cellular AC50 values and >4-fold differences in cell shift ratios, which quantify the efficiency of target engagement in a living cellular context [1]. Mcl-1 inhibitor 14 (Compound (Ra)-10) was specifically optimized to combine sub-nanomolar Ki with a low cellular shift (MOLP-8/MCL-1 ratio = 777) and favorable human liver microsome clearance, a profile that is not universal among MCL-1 inhibitors and directly impacts experimental outcomes in cell-based and in vivo efficacy models [1][2]. Substituting a different MCL-1 inhibitor without verifying these quantitative performance metrics can lead to irreproducible data, misinterpretation of mechanism, or failure to achieve the expected pharmacodynamic response.

Analog (Ra)-15 Substantially lower cellular potency and a different cell shift profile may alter cellular target engagement interpretation.
Legacy Inhibitors A-1210477 and S63845 show significantly weaker target binding, limiting direct translation of assay data across chemotypes.
Class-Level Assumption MCL-1 inhibitor target engagement and ADME profiles are compound-specific; class-level substitution cannot be assumed.

Mcl-1 inhibitor 14 vs. Key Comparators


Superior Cellular Potency Over (Ra)-15

Mcl-1 inhibitor 14 exhibits a Ki of 0.018 nM for human MCL-1 in a TR-FRET assay, which is approximately 7-fold more potent than AZD5991 (Ki = 0.13 nM), 7-fold more potent than AMG-176 (Ki = 0.13 nM), and 25-fold more potent than A-1210477 (Ki = 0.45 nM) when evaluated under comparable biochemical conditions [1][2]. This quantitative advantage in target engagement is particularly relevant for experiments requiring low nanomolar or sub-nanomolar compound concentrations to achieve full MCL-1 inhibition without exceeding solubility limits or triggering off-target effects.

Cellular potency vs. (Ra)-15
Head-to-head
14 nM vs. 76 nM (Ra-15)
5.4-fold difference
Reported improvement in cellular potency
CaspaseGlo assay in MOLP-8 cells
MCL-1 binding affinity TR-FRET assay Ki comparison

Lower Cell Shift Ratio vs. (Ra)-15

In the MCL-1-dependent multiple myeloma cell line MOLP-8, Mcl-1 inhibitor 14 induces caspase-dependent apoptosis with an AC50 of 14 nM, representing a >5-fold improvement in cellular potency compared to its close structural analog (Ra)-15 (AC50 = 76 nM) [1]. This superior cellular activity is also observed in the KMS-12-PE multiple myeloma cell line, where Mcl-1 inhibitor 14 achieves an AC50 of 111 nM versus 407 nM for (Ra)-15—a 3.7-fold enhancement [1].

Cell shift vs. (Ra)-15
Head-to-head
777 vs. 3800 (Ra-15)
4.9-fold lower
Lower shift suggests more efficient cellular target engagement
Ratio of MOLP-8 AC50 to MCL-1 Ki
Cellular apoptosis assay MOLP-8 cells AC50 comparison

Higher Binding Affinity vs. A-1210477

The cell shift—defined as the ratio between cellular AC50 and biochemical Ki—quantifies how efficiently a compound translates its target binding affinity into functional cellular activity. Mcl-1 inhibitor 14 exhibits a cell shift of 777 (MOLP-8 AC50 / MCL-1 Ki), which is 4.9-fold lower than the cell shift of 3800 measured for the analog (Ra)-15 [1]. A lower cell shift indicates superior cellular permeability, reduced non-specific protein binding, or more effective target engagement within the complex intracellular environment of intact cells.

Binding affinity vs. A-1210477
Cross-study
Ki 0.018 nM vs. 0.45 nM
25-fold higher affinity
Reported higher target-binding affinity
Tb-MCL-1 HTRF assay context
Cell shift Target engagement efficiency MOLP-8/MCL-1 ratio

Enhanced Cellular Activity vs. PRT1419

Poor aqueous solubility is a common liability among MCL-1 inhibitors that complicates in vitro assay preparation and in vivo formulation. Mcl-1 inhibitor 14 was optimized through the introduction of a solubilizing side chain on the pyrazole ring and incorporation of a 6-fluoronaphthalene moiety, resulting in a solubility of 580 µM at pH 7 in phosphate buffer [1]. This represents a substantial improvement over earlier analogs in the series, such as (Ra)-5, which exhibited solubility below the limit of quantitation (<0.49 µM) at pH 7, and (Ra)-6, which reached only 9.7 µM under identical conditions [1].

Cellular activity vs. PRT1419
Context-dependent
AC50 14 nM vs. ~80 nM IC50
Cross-study potency comparison for compound selection
Assay platforms and cell models differ
Solubility Formulation pH 7 solubility

Favorable ADME and CYP Inhibition Profile

Intrinsic clearance in human liver microsomes (hLM CLint) is a key determinant of in vivo exposure and half-life. Mcl-1 inhibitor 14 exhibits a moderate intrinsic clearance of 48 µL/(min·mg) in human liver microsomes, which is slightly higher than the 43 µL/(min·mg) measured for (Ra)-15 [1]. This moderate clearance profile is consistent with the design objective of developing an intravenously administered compound with sufficient exposure to drive tumor cell killing while maintaining a short plasma half-life to mitigate the risk of cumulative organ toxicity—a safety concern that has impacted clinical development of other MCL-1 inhibitors [1].

ADME & CYP profile
Head-to-head vs. (Ra)-15
CLint h = 48 μL/min/mg; CYP2C8 IC50 = 9.6 μM
Distinct ADME profile for compound selection context
Human liver microsomes; recombinant CYP enzymes
Microsomal stability CLint Human liver microsomes

Cardiac Safety Profile: Mcl-1 inhibitor 14 Exhibits Low Pro-Arrhythmic Risk at Therapeutic Concentrations

Cardiotoxicity, manifesting as troponin elevations and heart failure, has been a major obstacle in the clinical advancement of MCL-1 inhibitors, leading to the termination of several clinical programs. Mcl-1 inhibitor 14 was profiled in a calcium transient cardiomyocyte (CTCM) assay using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess acute pro-arrhythmic risk. The compound showed no detectable risk at concentrations up to 3 µM, with only a low risk score emerging at 10 µM—a concentration that is >700-fold higher than its cellular AC50 of 14 nM [1][2]. Additionally, Mcl-1 inhibitor 14 exhibited an hERG IC50 >30 µM in automated patch-clamp electrophysiology, indicating minimal liability for QT interval prolongation [1].

Cardiotoxicity hERG CTCM assay Safety pharmacology

Mcl-1 inhibitor 14 Preclinical Applications


Apoptosis Induction in Multiple Myeloma Models

Mcl-1 inhibitor 14 is ideally suited for in vivo xenograft or patient-derived xenograft (PDX) studies of multiple myeloma and acute myeloid leukemia where robust MCL-1 dependency has been established. Its sub-nanomolar Ki (0.018 nM), potent cellular AC50 in MOLP-8 cells (14 nM), and favorable solubility at pH 7 (580 µM) enable reliable intravenous dosing and predictable exposure-response relationships [1]. The compound's moderate human liver microsome clearance (48 µL/(min·mg)) supports once-daily or intermittent dosing schedules designed to achieve sustained target engagement while minimizing the risk of cumulative toxicity [1].

SAR and Chemical Biology Investigations

Acquired resistance to the BCL-2-selective inhibitor venetoclax is frequently driven by upregulation of MCL-1. Mcl-1 inhibitor 14, with its high biochemical affinity and low cellular shift (MOLP-8/MCL-1 = 777), is an excellent tool compound for investigating rational combination strategies aimed at overcoming venetoclax resistance [1][2]. The compound's >700-fold safety margin relative to cellular AC50 in the CTCM cardiac assay provides confidence for extended combination dosing regimens without confounding cardiotoxicity [1].

In Vitro ADME and Drug-Drug Interaction Profiling

For medicinal chemistry teams developing next-generation MCL-1 inhibitors, Mcl-1 inhibitor 14 serves as a valuable benchmark compound. Its quantitative profile—including Ki = 0.018 nM, MOLP-8 AC50 = 14 nM, cell shift = 777, and solubility = 580 µM at pH 7—establishes a clear performance baseline against which novel analogs can be compared [1]. The availability of a high-resolution cocrystal structure of (Ra)-10 bound to MBP-MCL-1 (1.47 Å) further supports rational structure-based design efforts [1].

Benchmarking Against Legacy MCL-1 Inhibitors

Although the primary publication for Mcl-1 inhibitor 14 does not report selectivity data against BCL-2 and BCL-xL, the compound's close structural relationship to other macrocyclic MCL-1 inhibitors in the same series—which demonstrated selectivity over BCL-2 and BCL-xL (IC50 >33 µM)—supports its use as a tool to interrogate MCL-1-specific biology [1][3]. Researchers requiring a well-characterized MCL-1 antagonist with defined cellular potency and DMPK properties for counter-screening experiments will find Mcl-1 inhibitor 14 to be a reliable choice.

Application
Selection Property
Validation Focus
Multiple myeloma apoptosis model
MCL-1-dependent cell potency context
Apoptosis endpoint in MOLP-8 cells
SAR and chemical biology investigations
Macrocyclic scaffold optimization
Cell shift and CYP inhibition profile review
In vitro ADME and drug-drug interaction profiling
CYP inhibition and microsomal stability profile
CYP2C8 and human microsomal clearance review
Benchmarking against legacy MCL-1 inhibitors
High-affinity MCL-1 binding
Binding assay validation with A-1210477 comparator

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